molecular formula C30H44O2S2Sn B097993 Bis(benzoylthio)dioctylstannane CAS No. 15481-47-7

Bis(benzoylthio)dioctylstannane

Cat. No. B097993
CAS RN: 15481-47-7
M. Wt: 619.5 g/mol
InChI Key: PLIJRLOOGIUVIU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(benzoylthio)dioctylstannane is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DBTO or dioctyltin bis(thiobenzoate) and has the chemical formula C32H56O2S4Sn. This compound is a member of the organotin family, which has been used in various applications such as pesticides, stabilizers, and catalysts.

Mechanism of Action

The mechanism of action of Bis(benzoylthio)dioctylstannane is not fully understood, but it is believed to act as a biocide by disrupting the cell membrane of microorganisms. It has also been shown to inhibit the activity of certain enzymes, which can lead to cell death.
Biochemical and Physiological Effects:
Bis(benzoylthio)dioctylstannane has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to affect the immune system, causing changes in cytokine levels and immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of using Bis(benzoylthio)dioctylstannane in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation is that it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Bis(benzoylthio)dioctylstannane. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Another direction is to explore its use as a catalyst in organic synthesis. Finally, further research is needed to fully understand its mechanism of action and its effects on the immune system.
Conclusion:
In conclusion, Bis(benzoylthio)dioctylstannane is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a stabilizer, catalyst, fungicide, and pesticide. Its mechanism of action is not fully understood, but it is believed to disrupt the cell membrane of microorganisms and inhibit certain enzymes. It has been shown to have a range of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including its potential as a therapeutic agent and its use as a catalyst in organic synthesis.

Synthesis Methods

The synthesis of Bis(benzoylthio)dioctylstannane involves the reaction between dioctyltin oxide and thiobenzoic acid. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using NMR and IR spectroscopy.

Scientific Research Applications

Bis(benzoylthio)dioctylstannane has been extensively used in scientific research due to its unique properties. It has been used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the synthesis of organic compounds. It has also been used as a fungicide and a pesticide in agriculture.

properties

CAS RN

15481-47-7

Molecular Formula

C30H44O2S2Sn

Molecular Weight

619.5 g/mol

IUPAC Name

S-[benzoylsulfanyl(dioctyl)stannyl] benzenecarbothioate

InChI

InChI=1S/2C8H17.2C7H6OS.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2

InChI Key

PLIJRLOOGIUVIU-UHFFFAOYSA-L

SMILES

CCCCCCCC[Sn](CCCCCCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCC[Sn+2]CCCCCCCC.C1=CC=C(C=C1)C(=O)[S-].C1=CC=C(C=C1)C(=O)[S-]

Other CAS RN

15481-47-7

Origin of Product

United States

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